molecular formula C8H14ClNO2 B1612559 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate CAS No. 207556-03-4

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate

Cat. No.: B1612559
CAS No.: 207556-03-4
M. Wt: 191.65 g/mol
InChI Key: LQTODMPQFWEUFY-UHFFFAOYSA-N
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Description

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a methylene group, making it a valuable subject of study in various fields of research.

Scientific Research Applications

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a candidate for drug development, particularly in the design of compounds with potential therapeutic effects. Industrially, it is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate involves several steps. One common method includes the reaction of a suitable precursor with a chlorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the methylene and nitrogen groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound, often targeting the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the ring system.

    4-Azabicyclo[2.2.1]heptane: Another related compound with a different ring structure and nitrogen placement.

Uniqueness

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate is unique due to its specific arrangement of the methylene and nitrogen groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH.H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;/h7H,1-5H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTODMPQFWEUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)C2CCN1CC2.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585224
Record name 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-03-4
Record name 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylene-3-quinuclidinone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
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3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
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3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
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3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
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3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
Reactant of Route 6
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate

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